4-Methylnaphthalene-1-carbonyl chloride

概要

説明

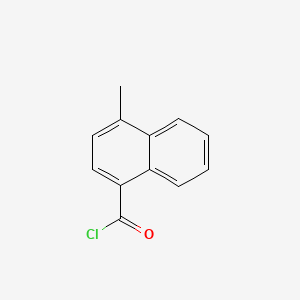

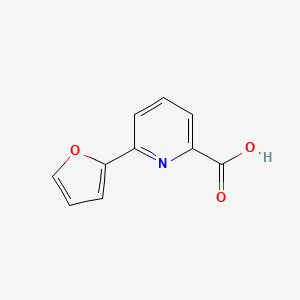

4-Methylnaphthalene-1-carbonyl chloride (MNCC) is a chemical compound that belongs to the group of carbonyl chlorides . It has the molecular formula C12H9ClO and a molecular weight of 204.65 g/mol .

Molecular Structure Analysis

The molecular structure of 4-Methylnaphthalene-1-carbonyl chloride consists of a naphthalene ring with a methyl group at the 4th position and a carbonyl chloride group at the 1st position . The InChI string for this compound is InChI=1S/C12H9ClO/c1-8-6-7-11(12(13)14)10-5-3-2-4-9(8)10/h2-7H,1H3 .

Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Methylnaphthalene-1-carbonyl chloride include a molecular weight of 204.65 g/mol . The compound has a computed XLogP3-AA value of 4, indicating its lipophilicity . It has a topological polar surface area of 17.1 Ų, suggesting its polarity .

科学的研究の応用

There’s also information about the use of carbenes in the reactivity from alkyl and aryl aldehydes . This strategy enables safe reactivity of nonstabilized carbenes from alkyl, aryl, and formyl aldehydes via zinc carbenoids . Earth-abundant metal salts [iron(II) chloride (FeCl2), cobalt(II) chloride (CoCl2), copper(I) chloride (CuCl)] are effective catalysts for these chemoselective carbene additions .

Additionally, there’s a comprehensive review on halide perovskites and their potential applications in energy storage . They have superior electrical properties such as high ionic conductivity and diverse structural dimensions coupled with remarkable diffusion coefficients . They are explored for their potential as electrodes compared to other host materials such as layered oxide, carbon, etc., specifically for Al-ion, Zn-ion, and Li-ion batteries application .

- Bioremediation

- Application: Microbial degradation of naphthalene and substituted naphthalenes, such as methylnaphthalene, is used in bioremediation . These compounds are considered priority pollutants that pose a critical environmental and public health concern worldwide .

- Method: Bioremediation uses microbes with the ability to degrade these synthetic organic compounds (SOCs) completely or convert them to non-toxic by-products . This is a green and eco-friendly technology .

- Results: Various bacterial species from soil flora have displayed the ability to degrade various SOCs . The prolonged persistence of these compounds has led to the evolution of new degradative phenotypes through horizontal gene transfer .

-

Electrophilic Aromatic Substitution

- Application: Electrophilic aromatic substitution is a common reaction in organic chemistry . Arenes, such as naphthalene and its derivatives, undergo reactions that involve attack on the carbon atoms of the aromatic ring .

- Method: The key step for electrophilic aromatic substitution is the attack of an electrophile at carbon to form a cationic intermediate . This type of reaction can be represented by general equations, in which the attacking reagent is represented either formally as a cation, X ⊖, or as a neutral but polarized molecule, δ ⊕ X — δ ⊖ Y .

- Results: The aromatic ring is regenerated from this cationic intermediate by loss of a proton from the sp3 -hybridized carbon . The electron pair of this C − H bond then becomes part of the aromatic π -electron system and a substitution product of benzene, C 6H 5X, is formed .

-

Multifunctional Material Systems (MFMS)

- Application: 1-Naphthols, which are structurally similar to naphthalene and its derivatives, have been studied for their potential use in multifunctional material systems (MFMS) . These systems are designed to exhibit additional functions apart from their primary functions associated with mechanical properties .

- Method: The type and position of a substituent on 1-naphthols influence their reactivity and properties . Different electron-directing groups are used, and during computations, important preparation guidelines for thiol derivatives of 1-naphthol were obtained .

- Results: It was found that some molecules could exhibit intramolecular O–H–O interactions . All the tested compounds were stable, and the molecules with substituents in positions 4 and 8 were the least reactive . It was also found that for the stability and polarizability tensor values, it is more favorable when both substituents are in the same benzene ring .

特性

IUPAC Name |

4-methylnaphthalene-1-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClO/c1-8-6-7-11(12(13)14)10-5-3-2-4-9(8)10/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXGMHYHWSPDNNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C2=CC=CC=C12)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90647827 | |

| Record name | 4-Methylnaphthalene-1-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90647827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methylnaphthalene-1-carbonyl chloride | |

CAS RN |

87700-67-2 | |

| Record name | 4-Methylnaphthalene-1-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90647827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

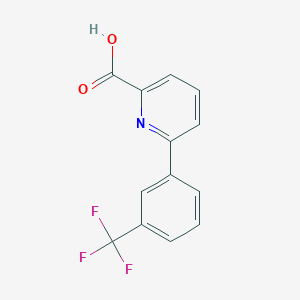

![6-[4-(Trifluoromethoxy)phenyl]nicotinic acid](/img/structure/B1326243.png)

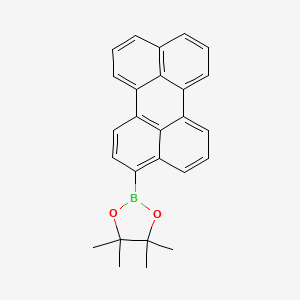

![2,3-Dihydro-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxan-2yl)phenyl]-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B1326269.png)

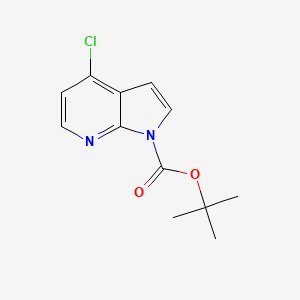

![(E)-(4R,9aS)-7-[3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)benzylidene]-4-(3,4,5-trifluorophenyl)hexahydropyrido[2,1-c][1,4]oxazin-6-one](/img/structure/B1326275.png)